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molecular formula C12H16ClNO5 B8408303 2-Chloro-1-(2,2-diethoxy-ethoxy)4-nitrobenzene CAS No. 689299-88-5

2-Chloro-1-(2,2-diethoxy-ethoxy)4-nitrobenzene

Cat. No. B8408303
M. Wt: 289.71 g/mol
InChI Key: GWQWVHYQYDGENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07351719B2

Procedure details

30 g (0.104 mol) of 2-chloro-1-(2,2-diethoxy-ethoxy)-4-nitrobenzene was added to a suspension of 1.50 g Pd/C (10%) in 500 mL EtOAc and the mixture was hydrogenated for 2 hours at 20 psi. The catalyst was filtered off and the filtrate evaporated down i. vac.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[O:11][CH2:12][CH:13]([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16]>CCOC(C)=O.[Pd]>[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[O:11][CH2:12][CH:13]([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])OCC(OCC)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated down i

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1C=C(C=CC1OCC(OCC)OCC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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